1-Benzyl-4-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-4-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAAZUUYHLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 2: N1-Benzylation
Methodology :
-
Base-mediated alkylation : Methyl 4-methyl-1H-indole-2-carboxylate reacts with benzyl bromide using NaH in DMF.
Optimized Conditions :
Step 3: Ester Hydrolysis to Carboxylic Acid
Methodology :
-
Basic hydrolysis : Treatment with NaOH in MeOH/H₂O converts the ester to carboxylic acid.
-
Yield : 95–98% (consistent with methyl indole-2-carboxylate hydrolysis).
Data Table 1: Route 1 Performance Metrics
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Methyl 4-methyl-1H-indole-2-carboxylate | 72 | 92% |
| 2 | Methyl 1-benzyl-4-methyl-1H-indole-2-carboxylate | 91 | 96% |
| 3 | 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid | 97 | 98% |
Synthetic Route 2: Friedel-Crafts Alkylation for C4-Methylation
Step 1: N1-Benzylation of Indole-2-carboxylic Acid Methyl Ester
Methodology :
Step 2: C4-Methylation via Friedel-Crafts
Challenges :
-
Indole’s C3 position is more reactive, requiring directing groups (e.g., –COOMe at C2) to favor C4 substitution.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 8 h |
| Solvent | Nitrobenzene |
Step 3: Ester Hydrolysis
Methodology : Identical to Route 1, yielding final product with 95% efficiency.
Data Table 2: Route 2 Performance Metrics
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Methyl 1-benzyl-1H-indole-2-carboxylate | 99.3 |
| 2 | Methyl 1-benzyl-4-methyl-1H-indole-2-carboxylate | 58 |
| 3 | This compound | 95 |
Synthetic Route 3: Oxidation of C2-Formyl Intermediate
Step 1: Vilsmeier-Haack Formylation at C2
Methodology :
Modifications for C2 :
Step 2: Oxidation to Carboxylic Acid
Methodology :
Step 3: N1-Benzylation and C4-Methylation
Challenges :
-
Sequential benzylation and methylation require orthogonal protecting groups.
Data Table 3: Route 3 Performance Metrics
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 4-Methyl-1H-indole-2-carbaldehyde | 78 |
| 2 | 4-Methyl-1H-indole-2-carboxylic acid | 80 |
| 3 | This compound | 82 |
Comparative Analysis of Synthetic Routes
Table 4: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 64 | 55 | 52 |
| Regioselectivity Control | High | Moderate | Low |
| Scalability | Excellent | Moderate | Poor |
| Purification Complexity | Low | High | Moderate |
Key Observations :
Chemical Reactions Analysis
Scientific Research Applications
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through similar mechanisms, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Table 1: Melting Points and Elemental Analysis
Key Observations :
- Melting Points : The 5,6-dimethoxy derivative (3c) exhibits the highest melting point (210°C), likely due to enhanced polarity and intermolecular interactions from methoxy groups. In contrast, the benzyl-substituted 7a shows a moderate melting point (198–199°C), while the benzyloxy analog (15) has a slightly lower value (193–195°C), suggesting bulkier substituents may disrupt crystal packing .
- Elemental Analysis : The 5,6-dimethoxy compound (3c) has lower carbon content (61.27%) compared to 7a (76.96%), reflecting the higher oxygen content from methoxy groups .
Spectroscopic Characteristics
Table 2: IR and NMR Data
Key Observations :
- IR Spectroscopy : The carbonyl stretch (C=O) for 7a (1670 cm⁻¹) is slightly lower than that of 3c (1683 cm⁻¹), possibly due to electron-donating effects of the methyl group in 7a reducing carbonyl polarization .
- NMR Spectroscopy : In 7a, the benzyl group’s protons contribute to the aromatic region (δ 7.47–6.98), while the methyl group at position 5 appears as a singlet at δ 2.35. For 3c, methoxy protons resonate as distinct singlets (δ 3.98, 3.86, 3.77) .
Implications of Substituent Position
- 4-Methyl vs. 5-Methyl : A methyl group at the 4-position (target compound) versus 5-position (7a) may alter electronic and steric effects. For instance, proximity of the 4-methyl to the carboxylic acid could influence acidity or hydrogen-bonding capacity.
- Benzyl vs.
Biological Activity
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Indole derivatives, including this compound, interact with various biological targets, exhibiting a wide range of pharmacological effects. These compounds have been shown to bind with high affinity to multiple receptors, influencing various signaling pathways and cellular processes.
Key Mechanisms:
- Anticancer Activity : Indole derivatives can induce apoptosis in cancer cells and inhibit their proliferation by modulating key signaling pathways such as ERK and PI3K/AKT/mTOR .
- Antimicrobial Properties : These compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and protozoa .
- Anti-inflammatory Effects : Indole derivatives have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.
Biochemical Pathways
This compound influences several biochemical pathways:
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 2.29 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its structural features contribute to its ability to penetrate bacterial cell membranes and disrupt cellular functions.
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of related indole derivatives, suggesting that this compound may exhibit similar effects against parasites like Toxoplasma gondii and Cryptosporidium parvum with effective concentrations in the micromolar range .
Case Studies
Several studies highlight the therapeutic potential of indole derivatives:
- Anticancer Study : A study demonstrated that this compound induced apoptosis in MGC-803 gastric cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
- Antimicrobial Study : Another investigation found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
- Antiparasitic Study : Related compounds showed promising results in inhibiting the growth of Toxoplasma gondii, indicating that structural analogs may also possess similar antiparasitic properties .
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid?
Methodological Answer: The synthesis of indole-2-carboxylic acid derivatives typically involves condensation reactions. A validated approach (applicable to analogous structures) utilizes:
- Formyl intermediates : Reacting 3-formyl-1H-indole-2-carboxylic acid with benzyl and methyl groups under reflux conditions in acetic acid (3–5 hours) .
- Ester hydrolysis : Methyl or ethyl esters of indole-carboxylic acids (e.g., methyl 1H-benzo[g]indole-2-carboxylate) can be hydrolyzed to yield the free carboxylic acid. This requires alkaline conditions (e.g., NaOH/EtOH) followed by acidification .
Key Considerations : Optimize stoichiometry and reaction time to minimize side products. Monitor progress via thin-layer chromatography (TLC).
Q. How can researchers characterize and confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm benzyl (δ 4.5–5.0 ppm for CH) and methyl substituents (δ 2.3–2.6 ppm) on the indole core .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (CHNO; theoretical MW: 265.31 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
Q. What are the key physicochemical properties of this compound?
Answer:
Q. What stability and storage conditions are recommended for this compound?
Answer:
- Stability : The compound is expected to be stable under inert atmospheres (N/Ar) at –20°C, based on analogous indole-carboxylic acids .
- Avoid : Exposure to strong acids/bases, UV light, or elevated temperatures (>50°C) to prevent decomposition.
- Storage : Use amber vials with desiccants to minimize hydrolysis .
Q. What safety precautions should be taken during handling?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Toxicity : While no carcinogenic classification exists for related indoles (per IARC/OSHA), treat all novel compounds as potentially hazardous .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for incineration .
Advanced Research Questions
Q. How can experimental design optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Factorial Design : Test variables (temperature, catalyst concentration, solvent ratio) using a 2 factorial approach to identify significant factors .
- Case Study : For analogous indole syntheses, optimizing acetic acid volume and reflux time increased yields by 20% .
Table : Example Two-Factor Experimental Design
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst Loading | 5 mol% | 15 mol% |
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Answer:
Q. What strategies are effective for modifying the core structure to enhance biological activity?
Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 5-position to modulate electronic properties .
- Amide Formation : React the carboxylic acid with amines (e.g., benzimidazole derivatives) to generate prodrugs or bioactive analogs .
Example : 1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide showed enhanced antitumor activity in vitro .
Q. How can computational methods accelerate reaction discovery for this compound?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .
- ICReDD Framework : Integrate computation (e.g., PubChem data mining) with high-throughput screening to identify optimal conditions .
Case Study : ICReDD reduced reaction optimization time by 50% for similar heterocycles .
Q. How should researchers address contradictory biological activity data in preclinical studies?
Answer:
- Dose-Response Analysis : Test concentrations across 3–5 orders of magnitude to identify therapeutic windows .
- Mechanistic Assays : Combine cytotoxicity screens (e.g., MTT assay) with target-specific assays (e.g., kinase inhibition) to clarify MoA .
Note : Contradictions may arise from impurity batches; validate purity via HPLC before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
